3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid
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Overview
Description
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative. This compound is characterized by the presence of a trifluoromethyl group and a methoxy group on the phenyl ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing properties, while the methoxy group is an electron-donating group. These substituents make the compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of the fluorine atom and the trifluoromethyl group makes the aromatic ring susceptible to nucleophilic attack.
Fischer Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Friedel-Crafts Acylation: The carboxylic acid can be converted to an acyl chloride, which can then undergo Friedel-Crafts acylation to form ketones.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, and the reaction is typically carried out in polar aprotic solvents.
Fischer Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used under reflux conditions.
Friedel-Crafts Acylation: Thionyl chloride is used to convert the carboxylic acid to an acyl chloride, followed by reaction with an aromatic compound in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.
Fischer Esterification: Esters with various alkyl or aryl groups.
Friedel-Crafts Acylation: Ketones with aromatic substituents.
Scientific Research Applications
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid has several scientific research applications:
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is influenced by its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions with biological targets. The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the methoxy group.
4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid: Similar structure with different substitution pattern.
3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is unique due to the combination of the trifluoromethyl and methoxy groups, which impart distinct electronic and steric properties
Properties
IUPAC Name |
3-fluoro-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-5-3-9(15(17,18)19)7-11(13)10-4-2-8(14(20)21)6-12(10)16/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTIJQOCVVUTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692130 |
Source
|
Record name | 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-18-1 |
Source
|
Record name | 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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